Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate
Overview
Description
“Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate” is a chemical compound with the molecular formula C15H13FN4O. It is also known by other names such as “1-[(2-Fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carboximidic acid methyl ester” and "pyrazolo[3,4-b]pyridine-3-carbiMidate" .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectroscopic techniques such as 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved papers, alcohols generally react with a hydrogen halide to produce an alkyl halide and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl, and the order of reactivity of the hydrogen halides is HI > HBr > HCl .Scientific Research Applications
Fluorescent Tag for Carbohydrates Analysis
- 1,3-di(2-pyridyl)-1,3-propanedione (DPPD), a compound structurally similar to Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbimidate, has been used as a fluorogenic labeling reagent for sugars. This application enables sensitive HPLC-based detection and analysis of monosaccharides in complex biological matrices, such as blood and milk samples (Cai et al., 2014).
GPR39 Agonists Discovery
- Molecules structurally related to this compound have been identified as novel GPR39 agonists. These compounds have been characterized for their signaling patterns and show potential for kinase off-target applications (Sato et al., 2016).
Tuning Electronic Properties for OLEDs
- Iridium(III) carbene complexes with N^N′ ligands, including structures similar to this compound, have been investigated. These complexes are relevant in organic light-emitting diodes (OLEDs), where tuning electronic properties and quantum efficiency is crucial (Liu et al., 2014).
Anticonvulsant Activity
- Analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, structurally related to the compound , have been synthesized and evaluated for their anticonvulsant activity, highlighting the potential therapeutic applications in neurology (Kelley et al., 1995).
PDE9 Inhibitor Characterization
- Compounds structurally similar have been characterized as potent and selective inhibitors of phosphodiesterase 9 (PDE9), with potential applications in treating neurological disorders like Alzheimer's disease (Wunder et al., 2005).
Novel Anti-Lung Cancer Activity
- Fluoro substituted benzo[b]pyran compounds, which share a similar structure, have shown promising anti-lung cancer activity. This indicates the potential of this compound in oncology research (Hammam et al., 2005).
Properties
IUPAC Name |
methyl 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-21-14(17)13-11-6-4-8-18-15(11)20(19-13)9-10-5-2-3-7-12(10)16/h2-8,17H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKGRWHECMNHBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=NN(C2=C1C=CC=N2)CC3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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